molecular formula C6H9N3 B1339328 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine CAS No. 210880-66-3

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B1339328
CAS No.: 210880-66-3
M. Wt: 123.16 g/mol
InChI Key: DDORCPXVFKBLCQ-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylamines and azides, which undergo a cycloaddition reaction to form the triazole ring. This is followed by further cyclization to form the fused pyridine ring. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often incorporate continuous flow processes and advanced catalytic systems to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it has been shown to inhibit β-secretase-1, an enzyme involved in the pathogenesis of Alzheimer’s disease . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the triazolo[1,5-a]pyridine scaffold .

Comparison with Similar Compounds

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

  • Triazolo[1,5-a]pyrimidine
  • Triazolo[4,5-c]pyridine
  • Triazolo[4,3-a]pyrazine
  • Triazolo[4,5-d]pyrimidine
  • Triazolo[4,3-a]quinoxaline
  • Triazolo[1,5-a]quinolines

These compounds share similar structural features but differ in the arrangement of the triazole and pyridine rings, leading to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-4-9-6(3-1)5-7-8-9/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDORCPXVFKBLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=N2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572664
Record name 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210880-66-3
Record name 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 2
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 3
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 4
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 5
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
Reactant of Route 6
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine

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